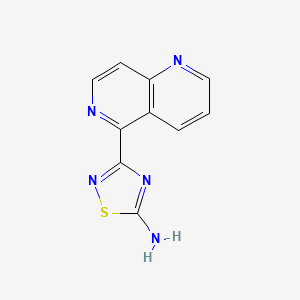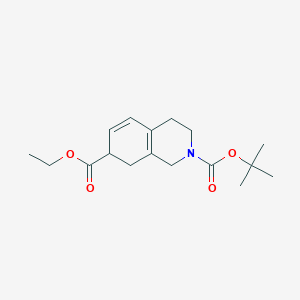
3-Amino-6-chloropyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-chloropyrazine-2-carbohydrazide is a heterocyclic compound that contains both amino and chloro functional groups attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyrazine-2-carbohydrazide typically involves the reaction of 3-Amino-6-chloropyrazine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-chloropyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-chloropyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-6-chloropyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls by interfering with key enzymes involved in the process. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the carbohydrazide group.
3-Amino-6-chloropyrazine-2-carboxylic acid: Precursor to the carbohydrazide derivative.
3-Amino-6-chloropyrazine-2-carbonitrile: Contains a nitrile group instead of a carbohydrazide group.
Uniqueness
3-Amino-6-chloropyrazine-2-carbohydrazide is unique due to the presence of both amino and chloro groups on the pyrazine ring, as well as the carbohydrazide functional group
Eigenschaften
Molekularformel |
C5H6ClN5O |
|---|---|
Molekulargewicht |
187.59 g/mol |
IUPAC-Name |
3-amino-6-chloropyrazine-2-carbohydrazide |
InChI |
InChI=1S/C5H6ClN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) |
InChI-Schlüssel |
NTNVOTMFLWJGJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)N)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)


![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)




